

Unraveling Gibberellin Signaling: A Comparative Analysis Across Plant Species

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A deep dive into the gibberellin signaling pathways of *Arabidopsis thaliana*, *Oryza sativa* (rice), and the moss *Physcomitrium patens* reveals a conserved core mechanism in vascular plants and intriguing evolutionary divergence in non-vascular flora. This guide provides a comparative analysis of the key molecular players, their interaction dynamics, and the experimental methodologies used to elucidate these pathways, offering valuable insights for researchers, scientists, and drug development professionals.

The gibberellin (GA) signaling cascade is a crucial regulator of plant growth and development, influencing processes from seed germination to stem elongation and flowering.^{[1][2][3]} The central dogma of this pathway in angiosperms involves the GA-dependent interaction between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor and DELLA proteins, which are transcriptional regulators that repress growth.^[4] The binding of bioactive GA to GID1 triggers a conformational change that promotes the formation of a GA-GID1-DELLA complex.^{[5][6][7]} This complex is then recognized by an F-box protein (SLY1 in *Arabidopsis* and GID2 in rice), leading to the ubiquitination and subsequent degradation of the DELLA protein by the 26S proteasome.^[8] The removal of the growth-repressing DELLA proteins allows for the expression of GA-responsive genes.^[5]

Our comparative analysis highlights the striking conservation of this GID1-DELLA module in vascular plants like *Arabidopsis* and rice. However, in the non-vascular moss *Physcomitrium patens*, a canonical GID1/DELLA-mediated GA signaling pathway appears to be absent, suggesting a different evolutionary trajectory for diterpenoid hormone signaling in this lineage.^{[9][10][11]}

Comparative Analysis of Gibberellin-Receptor Binding Affinities

The initial step in GA signaling is the binding of the hormone to its receptor, GID1. The strength of this interaction, quantified by the dissociation constant (Kd), varies among different GAs and GID1 paralogs. Lower Kd values indicate a higher binding affinity.

Species	Receptor	Ligand	Dissociation Constant (Kd)	Method
Arabidopsis thaliana	AtGID1a	GA4	$\sim 3 \times 10^{-7}$ M	In vitro binding assay
Arabidopsis thaliana	AtGID1b	GA4	3×10^{-8} M	In vitro binding assay
Arabidopsis thaliana	AtGID1c	GA4	$\sim 3 \times 10^{-7}$ M	In vitro binding assay
Oryza sativa (rice)	OsGID1	GA4	High Affinity (Specific Kd not provided)	Yeast two-hybrid, In vitro binding

Table 1: Gibberellin-GID1 Receptor Binding Affinities. Data compiled from Nakajima et al., 2006.[\[5\]](#) AtGID1b in Arabidopsis exhibits a notably higher affinity for GA4 compared to its paralogs. Rice GID1 also shows high affinity for bioactive GAs like GA4.

Comparative Analysis of GID1-DELLA Protein-Protein Interactions

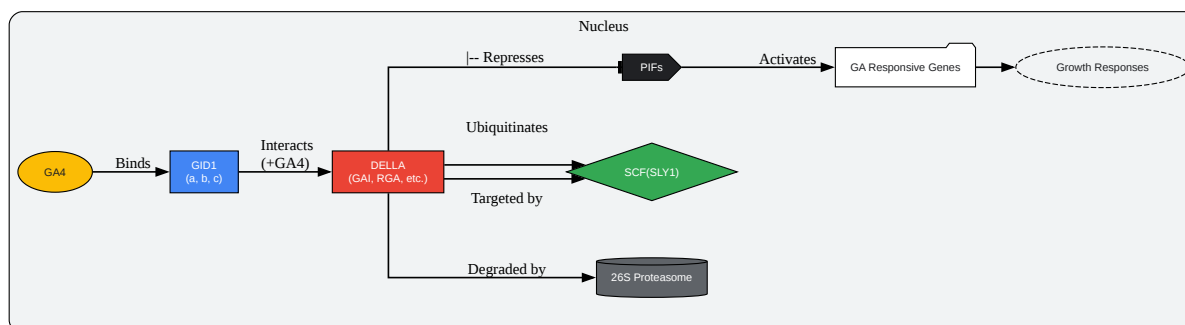
The formation of the GA-GID1-DELLA ternary complex is the pivotal event leading to the degradation of DELLA proteins. The affinity of this interaction is enhanced in the presence of bioactive GAs.

Species	Interacting Proteins	Condition	Kinetic Parameters	Method
Oryza sativa (rice)	OsGID1 - SLR1 (DELLA)	+GA4	Binding 1: KD = High Affinity	Surface Plasmon Resonance
Binding 2: KD = Lower Affinity				
Arabidopsis thaliana	AtGID1s - AtDELLAs	+GA4	GA-dependent interaction observed	Yeast two-hybrid

Table 2: GID1-DELLA Protein-Protein Interaction Affinities. Data for rice is from Ueguchi-Tanaka et al., 2010[6], and observations for Arabidopsis are from Nakajima et al., 2006.[5] The interaction between rice GID1 and its DELLA protein SLR1 shows complex kinetics with two binding events. In Arabidopsis, the interaction between GID1s and DELLAs is strictly dependent on the presence of GA.

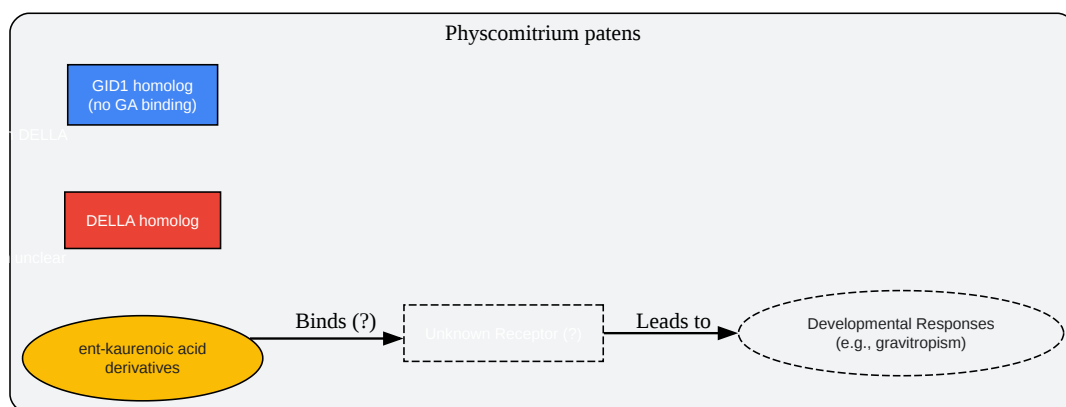
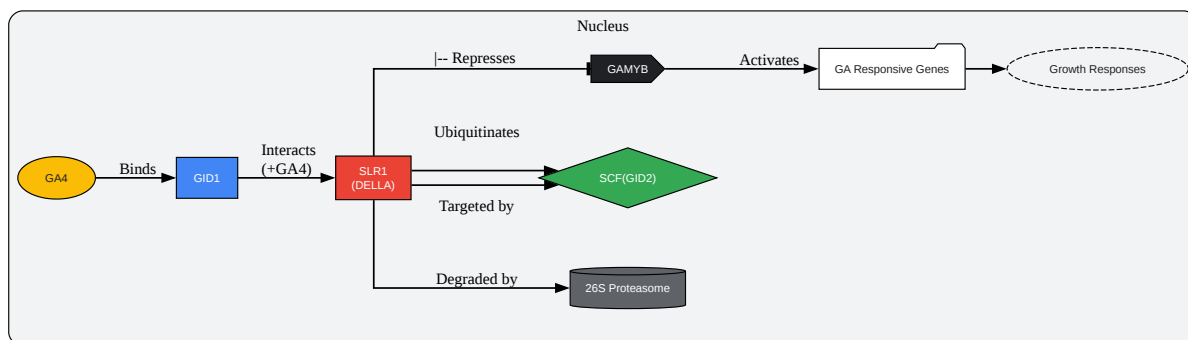
Gibberellin Signaling Pathways: A Visual Comparison

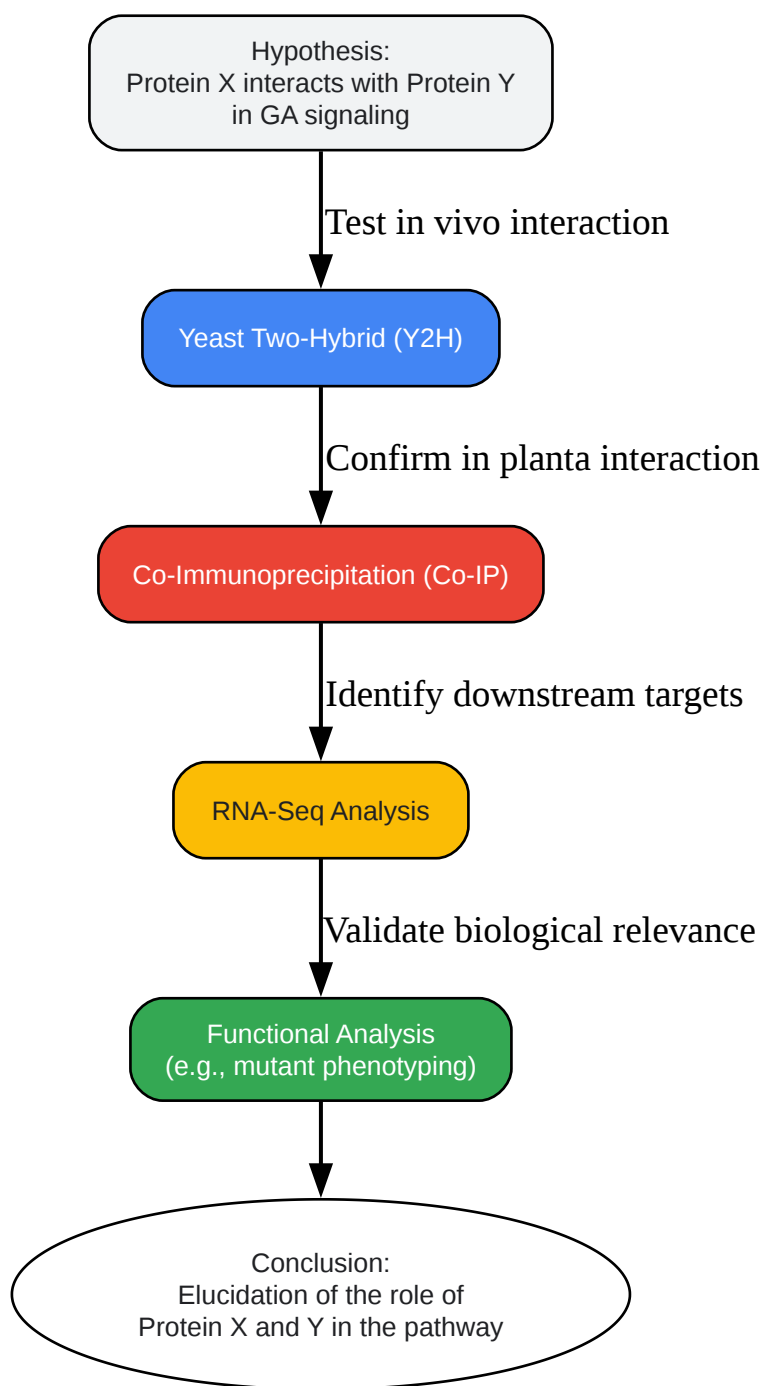
The following diagrams illustrate the gibberellin signaling pathways in Arabidopsis thaliana, Oryza sativa, and the current understanding of the related, yet distinct, pathway in Physcomitrium patens.



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Fig. 1: Gibberellin signaling pathway in *Arabidopsis thaliana*.





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